molecular formula C9H6O2 B1281938 Benzofuran-4-carbaldehyde CAS No. 95333-13-4

Benzofuran-4-carbaldehyde

Cat. No. B1281938
CAS RN: 95333-13-4
M. Wt: 146.14 g/mol
InChI Key: RLBNWXQWPDJHAT-UHFFFAOYSA-N
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Description

Benzofuran-4-carbaldehyde is a chemical compound that is part of the benzofuran family, characterized by a fused benzene and furan ring structure with an aldehyde functional group at the fourth position. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules and polymers with diverse applications .

Synthesis Analysis

The synthesis of benzofuran-4-carbaldehyde derivatives can be achieved through several methods. One approach involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene to form chloromethylene furans, which then rearrange into benzofuran carbaldehydes under mild acidic conditions . Another method includes the preparation of dihydrobenzofuro[2,3-b]benzofuran dicarbaldehyde from p-cresol and glyoxal, followed by Knoevenagel polycondensation with bis(cyanoacetate) monomers to synthesize donor-acceptor polymers . Additionally, the synthesis of Schiff bases from benzofuran-4-carbaldehydes has been reported, where the introduction of substituents can influence the tautomeric equilibrium between benzoid and quinoid forms .

Molecular Structure Analysis

The molecular structure of benzofuran-4-carbaldehyde derivatives is characterized by the presence of the benzofuran core and the aldehyde group. The structural diversity is further enriched by the introduction of various substituents, which can lead to the formation of tautomers and influence the compound's reactivity and interaction with other molecules . X-ray structure analysis has been utilized to confirm the molecular structure of reaction products derived from benzofuran carbaldehydes .

Chemical Reactions Analysis

Benzofuran-4-carbaldehyde and its derivatives participate in a variety of chemical reactions. The compound's aldehyde group is reactive and can form Schiff bases with amines, as demonstrated by the synthesis of iminomethyl derivatives . The compound can also undergo polymerization reactions, as seen in the synthesis of polymers with donor-acceptor properties . Furthermore, benzofuran carbaldehydes can be used as starting materials for the synthesis of complex molecules, such as benzofuro[3,2-c]pyridine derivatives, through a series of reactions including cyclization and aromatization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-4-carbaldehyde derivatives are influenced by their molecular structure. These compounds exhibit good solubility in most organic solvents, which is beneficial for their application in polymer synthesis . The introduction of substituents can affect the compound's luminescence properties, making them potential candidates for chemosensors . The thermal properties of benzofuran derivatives have also been studied, revealing high thermal stability, which is advantageous for the development of materials with robust performance under various conditions .

Scientific Research Applications

1. Novel Heterocycles Synthesis

Benzofuran-4-carbaldehyde is used as a precursor for synthesizing various novel heterocycles. Facile reactions with different compounds such as 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides like cyanoacetohydrazide, acetohydrazide, and carbohydrazide derivatives have been explored. These reactions produce novel structures confirmed through various spectroscopic methods, including X-ray crystal structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Functionalized Benzofurans and Mechanistic Investigations

2. Assembly of Highly Functionalized Benzofurans

Highly functionalized benzofurans can be prepared using base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, producing chloromethylene furans. These intermediates undergo rearrangement into benzofuran carbaldehydes under mild acidic conditions. Mechanistic investigations have led to the synthesis of several biologically active benzofurans (Schevenels & Markó, 2012), (Schevenels, Tinant, Declercq, & Markó, 2013).

Synthesis of Benzofuran Pyrazole Heterocycles

3. Benzofuran Pyrazole Heterocycles

The synthesis of benzofuran pyrazole heterocycles, specifically 3-(5- Substituted -1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives, has been described. These compounds have been tested for analgesic and anti-inflammatory activities, with some showing significant effectiveness (Kenchappa & Bodke, 2020).

Synthesis and Biological Activities

4. Synthesis of Benzofuran-Fused Compounds

Benzofuran-fused pyrido[4,3-d]pyrimidines have been synthesized using a catalyst-free approach. These compounds demonstrate good antitumor activities, highlighting the potential of benzofuran derivatives in medicinal chemistry (Li, Yue, Xiang, Lv, Song, Miao, & Yang, 2014).

5. Antioxidant and Anti-inflammatory Properties

Benzofuran derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Notably, 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives demonstrated significant antioxidant and anti-inflammatory activities, comparable to standard drugs (Sudha, Subbaiah, & Mahalakshmi, 2021).

Safety And Hazards

Benzofuran-4-carbaldehyde has been assigned the GHS07 pictogram, with the signal word "Warning" . Its hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

1-benzofuran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBNWXQWPDJHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536129
Record name 1-Benzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-4-carbaldehyde

CAS RN

95333-13-4
Record name 1-Benzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-methoxy-N-methyl-benzofuran-4-carboxamide (3.2 g, 16.6 mmol) in THF (100 mL) was cooled to -45° C. and then LAH (0.7 g, 18.7 mmol) was added. The mixture was stirred for 15 min, allowed to warm to -5° C., and then recooled to -45° C. Saturated KHSO4 (25 mL) was added with vigorous stirring, and the mixture was allowed to warm to room temperature. The precipitate was filtered and washed with acetone. The filtrate was concentrated in vacuo to give an oil (2.3 g, 94%).
Name
N-methoxy-N-methyl-benzofuran-4-carboxamide
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
EN Shepelenko, AV Tsukanov, YV Revinskii… - Russian Journal of …, 2007 - Springer
… -1-benzofuran-4-carbaldehyde imine containing a crown … -2,3-diphenyl-1-benzofuran-4-carbaldehyde and 5-hydroxy-6-… -2,3-diphenyl-1-benzofuran-4-carbaldehyde (III) and 5-hydroxy-…
Number of citations: 14 link.springer.com
AD Dubonosov, VI Minkin, VA Bren, EN Shepelenko… - Tetrahedron, 2008 - Elsevier
… Complexation of 5-hydroxy-6-nitro-2,3-diphenyl-1-benzofuran-4-carbaldehyde crown-containing imines with alkali and alkali-earth metal ions shifts the tautomeric equilibrium to the …
Number of citations: 48 www.sciencedirect.com
E Ivanets, AN Yurchenko - The 3rd International symposium on Life …, 2018 - elibrary.ru
… B (3) and (–)-cryptoechinulin B (4), flavoglaucin, tetrahydoauroglaucin, isodihydroauroglaucin, 5-hydroxy-6-(3-metylbut-2-enyl)-2-(pent-1- enyl)benzofuran-4-carbaldehyde, echinulin …
Number of citations: 0 elibrary.ru
DD Vo, M Elofsson - ChemistrySelect, 2017 - Wiley Online Library
… We recently improved this protocol to prepare 7-methoxy-2-(4-methoxyphenyl)benzofuran-4-carbaldehyde 3 e from 1 c (cf. Scheme 1 and Table 1) in 90 % yield using a one pot two-…
I Kim, J Choi - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
A highly practical route to oligostilbenoid natural products is described. A regioselective Bi(OTf)3-catalyzed cyclodehydration provided ready access to 3-arylbenzofuran. Pd-catalyzed …
Number of citations: 84 pubs.rsc.org
MY Chang, CK Chan, SY Lin - Tetrahedron, 2013 - Elsevier
An aerobic Wacker-type oxidation/intramolecular aldol cyclization synthetic route toward two oxygenated 2-naphthols 3 and benzofurans 4 starting with skeleton 2 with good yields is …
Number of citations: 20 www.sciencedirect.com
B Tréguier, E Rasolofonjatovo, A Hamze, O Provot… - 2011 - Wiley Online Library
A series of functionalized 2‐(1‐phenylvinyl)benzofurans 2 and 2‐(1‐phenylvinyl)indoles 3 were prepared from 1‐phenylvinyl iodides and silylated alkynes in a one‐pot reaction. After a …
S Wang, XM Li, F Teuscher, DL Li… - Journal of Natural …, 2006 - ACS Publications
Cultivation of the endophytic fungus Chaetomium globosum, which was isolated from the inner tissue of the marine red alga Polysiphonia urceolata, resulted in the isolation of …
Number of citations: 290 pubs.acs.org
KKW Kuan, AW Markwell-Heys, MC Cruickshank… - Bioorganic & Medicinal …, 2019 - Elsevier
The marine sponge Aka coralliphaga is a rich source of biologically active and structurally interesting meroterpenoids. Inspired by these natural products, we have used biosynthetic …
Number of citations: 9 www.sciencedirect.com
S Attia, G Wilding - Expert Opinion on Therapeutic Patents, 2006 - Taylor & Francis
The mechanisms underlying prostate carcinogenesis are not firmly elucidated. An exciting area of research in this regard asks whether prostate cancer results from the consequences of …
Number of citations: 1 www.tandfonline.com

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